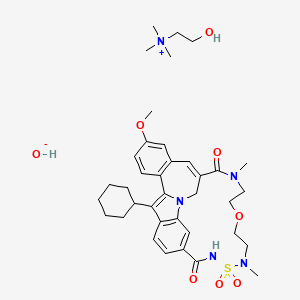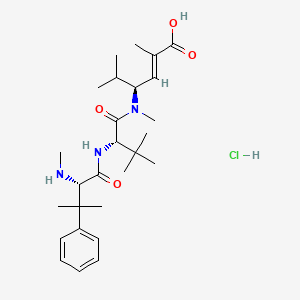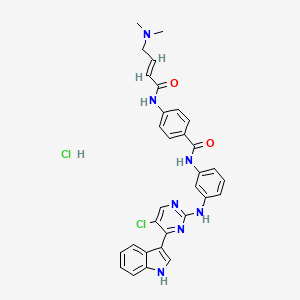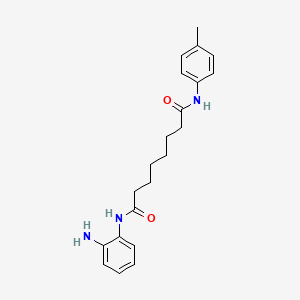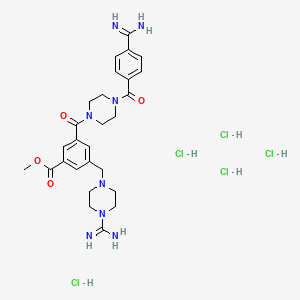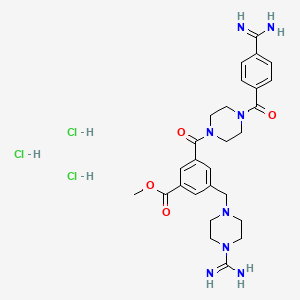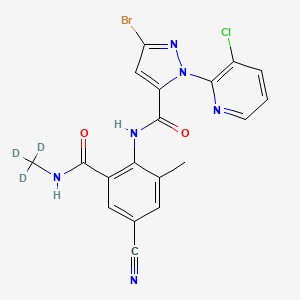
Cyantraniliprole D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyantraniliprole D3 is the deuterium labeled Cyantraniliprole, which is an insecticide of the ryanoid class.
Applications De Recherche Scientifique
Insect Resistance Mechanisms Cyantraniliprole has been studied for its impact on insect resistance mechanisms. Guo et al. (2017) found that inositol 1,4,5-trisphosphate receptor (IP3R) expression in Bemisia tabaci (sweetpotato whitefly) was related to cyantraniliprole susceptibility. RNA interference targeting IP3R significantly reduced the pest's susceptibility to cyantraniliprole, suggesting a key role of this receptor in resistance mechanisms (Guo et al., 2017).
Impact on Probing Behavior of Pests Research by Civolani et al. (2014) explored how cyantraniliprole affects the probing behavior of Bemisia tabaci on tomatoes. Their study revealed that exposure to cyantraniliprole interfered with the whitefly's ability to reach the phloem, significantly affecting their feeding behavior (Civolani et al., 2014).
Lethal and Sublethal Effects on Lepidopteran Pests Dong et al. (2017) investigated the lethal and sublethal effects of cyantraniliprole on Helicoverpa assulta, a lepidopteran pest. They found that cyantraniliprole significantly affected the survival, development, and reproduction of the pest, indicating its effectiveness in pest population control (Dong et al., 2017).
Toxic Impact on Non-Target Species (Earthworms) Studies by Qiao et al. (2019, 2020) focused on the toxic impact of cyantraniliprole on earthworms. Their findings suggest that sub-chronic exposure to cyantraniliprole causes DNA damage, lipid peroxidation, weight loss, and growth inhibition in earthworms, indicating potential environmental risks (Qiao et al., 2019) (Qiao et al., 2020).
Effectiveness Against Stored-Product Pests Research by Mantzoukas et al. (2022) revealed cyantraniliprole's effectiveness against various stored-product pests like Tenebrio molitor and Tribolium confusum, suggesting its potential application in storage facilities (Mantzoukas et al., 2022).
Baseline Susceptibility and Resistance Management Moreno et al. (2018) established baseline susceptibility of Trialeurodes vaporariorum to cyantraniliprole, crucial for future monitoring of shifts in susceptibility and for integrated pest management programs (Moreno et al., 2018).
Resistance Risk Assessment in Cotton Aphids Zeng et al. (2021) conducted a study on the resistance of cotton aphids to cyantraniliprole, finding significant involvement of P450 genes in resistance and cross-resistance to other insecticides (Zeng et al., 2021).
Impact on Transmission of Plant Viruses Caballero et al. (2015) explored cyantraniliprole's efficacy in managing Bemisia tabaci and interfering with the transmission of tomato yellow leaf curl virus, demonstrating its potential in vector management programs (Caballero et al., 2015).
Toxicity Assessment in Aquatic Species Xu et al. (2020) assessed the acute toxicity and chronic effects of cyantraniliprole on juvenile tilapia, highlighting the potential environmental impact on aquatic species (Xu et al., 2020).
Residue Analysis in Agricultural Products Malhat et al. (2018) developed a reliable technique for analyzing cyantraniliprole residues in tomatoes, contributing to the risk assessment under field conditions (Malhat et al., 2018).
Development of Detection Techniques Zhang et al. (2015) developed an enzyme-linked immunosorbent assay for detecting cyantraniliprole residues in environmental and agricultural samples, facilitating studies on its effects (Zhang et al., 2015).
Propriétés
Nom du produit |
Cyantraniliprole D3 |
|---|---|
Formule moléculaire |
C19H11D3BrClN6O2 |
Poids moléculaire |
476.73 |
Nom IUPAC |
5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)/i2D3 |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



